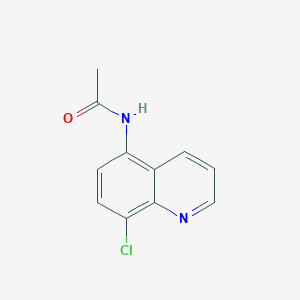
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is known to have a high affinity for these receptors. CP 47,497 has been used extensively in research to study the effects of cannabinoids on the body and brain.
Wirkmechanismus
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 is a potent agonist of the CB1 and CB2 receptors. When it binds to these receptors, it activates them and triggers a series of signaling pathways that lead to various physiological effects. The CB1 receptor is primarily found in the brain and is involved in the regulation of pain, mood, appetite, and memory. The CB2 receptor is primarily found in the immune system and is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, increase appetite, and induce a sense of relaxation and euphoria. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 has several advantages for lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the effects of cannabinoids on these receptors. It is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments. However, one limitation of N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body.
Zukünftige Richtungen
There are several future directions for research on N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497. One area of interest is the development of new synthetic cannabinoids that are more selective and potent than N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497. Another area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 and other cannabinoids and their effects on the body and brain.
Synthesemethoden
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 is synthesized through a series of chemical reactions starting from 2,3-dimethylindole. The synthesis involves the use of various reagents and solvents, including lithium aluminum hydride, boron trifluoride etherate, and acetic anhydride. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 has been used extensively in scientific research to study the effects of cannabinoids on the body and brain. It has been used to study the mechanisms of action of cannabinoids, including their effects on the endocannabinoid system, which plays a crucial role in regulating many physiological processes. N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 has also been used to study the effects of cannabinoids on pain, inflammation, and anxiety.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-9-10(2)17-14-6-5-12(7-13(9)14)15(18)16-8-11-3-4-11/h5-7,11,17H,3-4,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHPBVOVFUQPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)

![cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7509873.png)



![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)


![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)